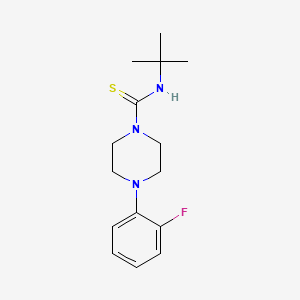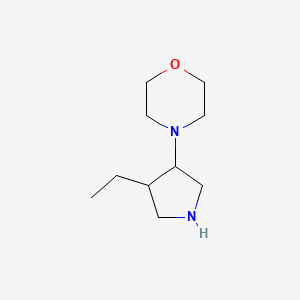
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide” belongs to a class of organic compounds known as pyrimidines and derivatives . These are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, organic ring compound that consists of four carbon atoms and two nitrogen centers at the 1 and 3 ring positions .
Molecular Structure Analysis
The molecular formula of the compound is C8H10N2O3S . The InChI Code is 1S/C10H14N2O3S/c1-4-7-5-8 (13)12-10 (11-7)16-6 (2)9 (14)15-3/h5-6H,4H2,1-3H3, (H,11,12,13) .Chemical Reactions Analysis
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, a similar compound, has been found to react with aliphatic amines to give the corresponding acetamides . Its reactions with hydrazine hydrate and aniline afforded 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively .科学的研究の応用
Antimicrobial and Antitumor Applications
Pyrimidine derivatives have demonstrated significant potential in the realm of antimicrobial and antitumor applications. The synthesis of these compounds often involves innovative chemical strategies to enhance their biological efficacy. For example, the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been explored as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing potent antitumor properties (Gangjee et al., 2009). These compounds were synthesized with the aim of increasing the potency and spectrum of tumor inhibition compared to their analogues, indicating a strategic approach to combat cancer.
Additionally, research into chromone-pyrimidine coupled derivatives has highlighted their antimicrobial prowess. A study on the ionic liquid-promoted synthesis of these novel compounds revealed their potential as antimicrobial agents, with certain derivatives exhibiting significant antibacterial and antifungal activities (Tiwari et al., 2018). This research underscores the versatility of pyrimidine derivatives in addressing a spectrum of microbial threats.
Enzyme Inhibition and Neuroprotection
In the context of enzyme inhibition, pyrimidine derivatives have been identified as effective agents in targeting specific biological pathways. For instance, studies have shown that certain derivatives can serve as inhibitors for enzymes like dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, thereby offering a pathway to inhibit cancer cell growth (Gangjee et al., 2006).
Moreover, pyrimidine-based compounds have also been explored for their neuroprotective effects. A derivative, for instance, demonstrated anti-inflammatory properties in microglial cells, suggesting its potential in treating neurodegenerative diseases related to neuroinflammation (Kwon et al., 2012). This highlights the compound's therapeutic potential beyond antimicrobial and antitumor applications, extending into the protection of neuronal health.
特性
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-3-5-12-10(16)7-17-11-13-8(4-2)6-9(15)14-11/h6H,3-5,7H2,1-2H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRWEGGICFFANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=CC(=O)N1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2963072.png)

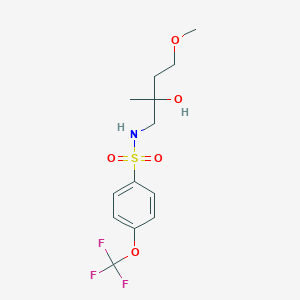
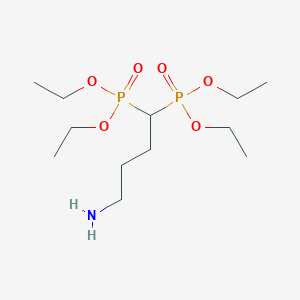
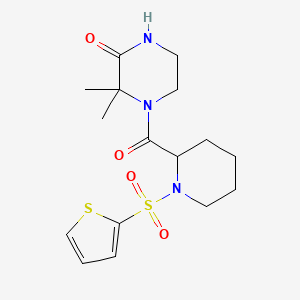
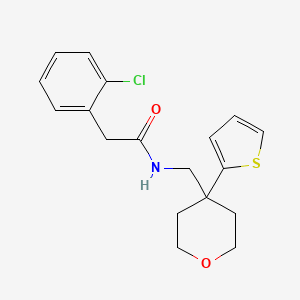
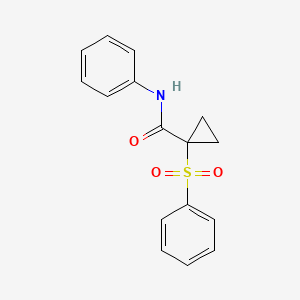
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2963085.png)
![2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2963087.png)
![3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2963089.png)


